N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
CAS No.: 839696-71-8
Cat. No.: VC7778746
Molecular Formula: C15H11FN2OS2
Molecular Weight: 318.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 839696-71-8 |
|---|---|
| Molecular Formula | C15H11FN2OS2 |
| Molecular Weight | 318.38 |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide |
| Standard InChI | InChI=1S/C15H11FN2OS2/c16-10-5-7-11(8-6-10)20-9-14(19)18-15-17-12-3-1-2-4-13(12)21-15/h1-8H,9H2,(H,17,18,19) |
| Standard InChI Key | WLUSPVYLPNXXEC-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)F |
Introduction
Structural Features and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure integrates three critical components:
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A benzothiazole ring (benzo[d]thiazol-2-yl), providing aromatic stability and facilitating π-π stacking interactions with biological targets.
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A thioacetamide bridge (-S-C(=O)-NH-), which enhances metabolic stability compared to oxygen-based analogs.
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A 4-fluorophenylthio group (-S-C₆H₄-F), contributing to lipophilicity and electron-withdrawing effects that modulate binding affinity.
The fluorine atom at the para position of the phenyl ring plays a dual role: it increases electronegativity at the sulfur atom and improves membrane permeability due to its hydrophobic character.
Physicochemical Properties
Key properties include:
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Molecular weight: 318.38 g/mol.
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LogP (predicted): ~3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Hydrogen bond donors/acceptors: 1 donor (NH) and 4 acceptors (S, O, N, F), influencing solubility and protein interactions.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step protocol:
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Formation of the benzothiazole core: Cyclization of 2-aminothiophenol with carboxylic acid derivatives under acidic conditions .
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Introduction of the thioacetamide linkage: Nucleophilic substitution between 2-chloroacetamide and 4-fluorothiophenol.
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Amide coupling: Reaction of the benzothiazol-2-amine with the thioacetamide intermediate using carbodiimide coupling agents.
Optimization of reaction conditions (e.g., temperature, catalysts) is critical to achieving yields >70% .
Analytical Characterization
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FTIR: Peaks at 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N bend), and 690 cm⁻¹ (C-S vibration) confirm functional groups .
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¹H NMR: Signals at δ 7.8–7.6 ppm (benzothiazole aromatic protons), δ 7.4–7.2 ppm (fluorophenyl protons), and δ 4.3 ppm (SCH₂CO).
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HRMS: Observed [M+H]⁺ at 319.09 matches the theoretical mass of 318.38 g/mol.
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HPLC: Purity >97% achieved using a C18 column with acetonitrile/water mobile phase .
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies demonstrate dose-dependent cytotoxicity against HepG2 liver cancer cells (IC₅₀ = 12.5 μM). Mechanistic insights include:
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Apoptosis induction: Activation of caspase-3/7 and PARP cleavage.
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Kinase inhibition: Competitive binding to ATP pockets in VEGFR-2, with a Kᵢ of 0.8 μM.
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Reduced off-target effects: Unlike sorafenib, the absence of a urea linker minimizes interactions with non-target kinases.
Antimicrobial Activity
Against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL), the compound outperforms ampicillin derivatives. The thiazole ring disrupts bacterial membrane integrity, as shown by propidium iodide uptake assays.
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | IC₅₀ (Anticancer) | MIC (Antimicrobial) |
|---|---|---|---|---|---|
| N-(Benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide | C₁₅H₁₁FN₂OS₂ | 318.38 | None | 12.5 μM | 8–16 μg/mL |
| 4-Methyl analog | C₁₆H₁₃FN₂OS₂ | 332.41 | 4-CH₃ on benzothiazole | 9.8 μM | 4 μg/mL |
| 6-Methoxy analog | C₁₆H₁₃FN₂O₂S₂ | 348.41 | 6-OCH₃ on benzothiazole | 18.2 μM | 32 μg/mL |
Key trends:
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Methyl substitution enhances anticancer potency by improving hydrophobic interactions.
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Methoxy groups reduce antimicrobial activity, likely due to steric hindrance.
Applications in Drug Development
Targeted Cancer Therapy
The compound’s VEGFR-2 inhibition profile positions it as a candidate for anti-angiogenic therapies. Preclinical models show 60% reduction in tumor vasculature at 10 mg/kg doses.
Antibacterial Coatings
Incorporation into medical device coatings (e.g., catheters) could prevent biofilm formation, with >99% S. aureus inhibition at 0.1% w/w.
Neurodegenerative Disease Research
While untested, structural similarities to MAO-B inhibitors suggest potential for mitigating dopamine degradation in Parkinson’s disease .
Challenges and Future Directions
Solubility Limitations
Aqueous solubility <0.1 mg/mL necessitates formulation strategies (e.g., nanoemulsions, cyclodextrin complexes).
In Vivo Validation
Pharmacokinetic studies in rodent models are needed to assess bioavailability and toxicity. Preliminary acute toxicity data indicate an LD₅₀ > 500 mg/kg in mice.
Patent Landscape
No current patents cover this exact compound, but derivatives with 4-methyl and 6-methoxy groups are under investigation by VulcanChem.
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